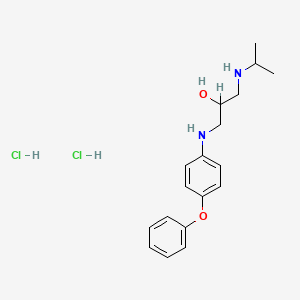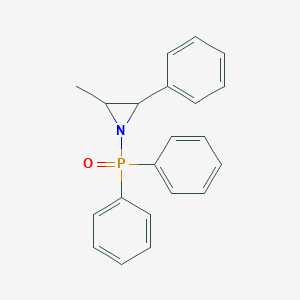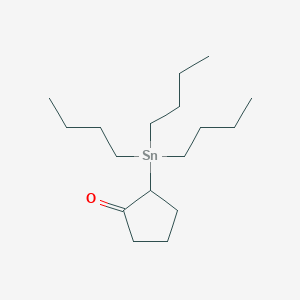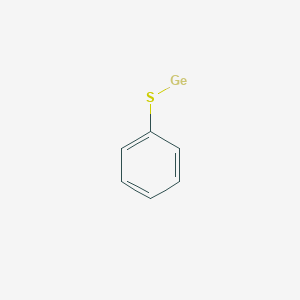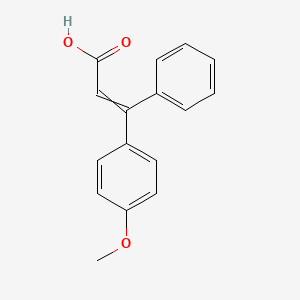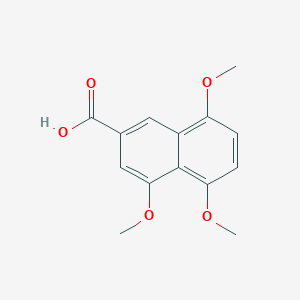
2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy- is an organic compound with the molecular formula C14H14O5 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three methoxy groups attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy- typically involves the introduction of methoxy groups to the naphthalene ring followed by carboxylation. One common method is the methylation of 2-naphthol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The resulting trimethoxy derivative is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups to the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthalenemethanol or naphthaldehyde derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy- involves its interaction with specific molecular targets and pathways. The methoxy groups and carboxylic acid moiety play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
4,5,8-Trimethoxy-1-naphthoic acid: Similar structure but with variations in the position of functional groups.
1-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-: Positional isomer with different chemical behavior.
Uniqueness
2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy- is unique due to the specific arrangement of methoxy groups and the carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C14H14O5 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
4,5,8-trimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H14O5/c1-17-10-4-5-11(18-2)13-9(10)6-8(14(15)16)7-12(13)19-3/h4-7H,1-3H3,(H,15,16) |
InChI Key |
IATNBHCVQPLOTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C=C(C2=C(C=C1)OC)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


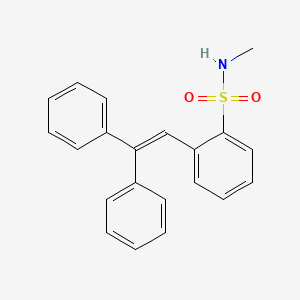
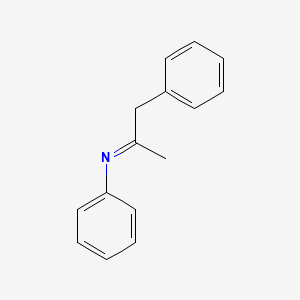
![3-(5,5-dioxo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;(E)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14702578.png)
